Levetiracetam is a second-generation antiepileptic drug (AED) [, , ]. While its precise mechanism of action remains partially elusive, it exhibits a distinct profile compared to other AEDs []. Levetiracetam is recognized for its favorable pharmacokinetic properties, including minimal drug interactions and good tolerability [, , ].
Chemical Reactions Analysis
Synaptic Vesicle Protein 2A (SV2A): Levetiracetam displays high affinity binding to SV2A, a protein found on synaptic vesicles in neurons [, , ]. Although the exact role of SV2A in epilepsy is unclear, Levetiracetam's interaction with this protein is believed to play a role in its anticonvulsant effects.
High-Voltage, N-type Calcium Channels: Studies indicate that Levetiracetam may modulate the activity of these channels, which are involved in the release of neurotransmitters [].
Applications
Animal Models of Epilepsy: Levetiracetam is widely employed in preclinical studies to investigate seizure mechanisms and evaluate the efficacy of novel anticonvulsant compounds [].
Neuroprotection: Researchers are exploring Levetiracetam's potential neuroprotective effects in various conditions, including traumatic brain injury and glutamate-induced excitotoxicity [, ]. Studies suggest that Levetiracetam might protect neurons from damage caused by these insults.
Neuropathic Pain: While clinical evidence for its effectiveness in treating neuropathic pain is limited, Levetiracetam is being investigated in preclinical models to understand its potential analgesic properties in conditions like sciatic nerve injury [].
Related Compounds
Piracetam
Brivaracetam
Relevance: Brivaracetam is relevant to Levetiracetam due to their shared mechanism of action. Both drugs exert their anticonvulsant effects by binding to SV2A, although Brivaracetam exhibits a higher affinity for this target. [] This suggests a potential for similar therapeutic applications, though direct comparisons in efficacy and side effect profiles are necessary.
Phenytoin
Relevance: Phenytoin serves as a point of comparison to Levetiracetam in several studies. Research has investigated the relative efficacy and safety of both drugs in treating seizures, particularly in the context of epilepsy. For instance, one study investigated the rate of seizure reduction after surgical resection of brain tumors, comparing the effectiveness of Levetiracetam versus Phenytoin. [] These comparisons help to establish the relative benefits and drawbacks of Levetiracetam within the broader landscape of AEDs.
Lamotrigine
Relevance: Lamotrigine is a relevant compound to Levetiracetam in the context of comparative efficacy studies. The SANAD II trial directly compared the two drugs as treatments for focal epilepsy, finding Lamotrigine to be superior in terms of seizure control and treatment failure rates. [] This suggests that while both are effective AEDs, Lamotrigine may be a more favorable first-line treatment option for certain patient populations with focal epilepsy.
Zonisamide
Relevance: Zonisamide is another AED directly compared to Levetiracetam in the SANAD II trial, focusing on focal epilepsy. The study revealed that while Zonisamide met the criteria for non-inferiority in preventing seizures compared to Lamotrigine, it did not demonstrate superiority over Levetiracetam. [] This head-to-head comparison informs treatment decisions for focal epilepsy, highlighting the importance of considering individual patient factors and potential benefits of different AEDs.
Valproate (Valproic Acid)
Relevance: Valproate serves as a key comparator to Levetiracetam in the context of treating generalized and unclassified epilepsy. The SANAD II trial specifically investigated the comparative effectiveness of these two drugs in this patient population. [] Findings indicated that Valproate was superior to Levetiracetam in achieving seizure remission and preventing treatment failure. This comparison is particularly relevant for women of childbearing potential, as it informs the risk-benefit assessment between Levetiracetam's lower teratogenicity and Valproate's higher efficacy but increased teratogenic risks. []
Gabapentin
Relevance: Gabapentin, while an AED, has been studied in combination with Levetiracetam for its potential in mitigating post-traumatic non-convulsive seizures induced by brain injuries in rat models. [] This research investigated whether combining the two drugs offered an additive therapeutic effect compared to their individual use. The findings contribute to understanding the potential of combination therapies for addressing specific types of seizures, particularly those associated with traumatic brain injuries.
Carbamazepine
Relevance: Carbamazepine is relevant to Levetiracetam in research exploring potential drug interactions and combined effects on motor behavior, pain sensitivity, and learning in animal models. One study investigated the pharmacological effects of Valproic Acid, Levetiracetam, Carbamazepine, and their co-administration on various behavioral and sensory parameters in rats. [] While both are AEDs, their combined use requires careful consideration due to potential pharmacodynamic interactions that could influence treatment outcomes and side effect profiles.
Topiramate
Relevance: Topiramate is mentioned in a case report describing a potential drug interaction between sevelamer and Levetiracetam. [] Although the case report focuses on the interaction between sevelamer and Levetiracetam, the patient was also on Topiramate. This highlights the importance of considering the potential for drug interactions, particularly in patients with complex medication regimens involving multiple AEDs or other medications that could affect drug metabolism or clearance.
104g/100mL Very soluble in water (104.0 g/100 mL). It is freely soluble in chloroform (65.3 g/100 mL) and in methanol (53.6 g/mL), soluble in ethanol (16.5 g/mL), sparingly soluble in acetonitrile (5.7 g/100 mL) and practically insoluble in n-hexane. (Solubility limits are expressed as g/100 mL solvent)
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Leucomycin a5 is a metabolite from the leucomycin complex, which was originally isolated from S. kitasatoensis. It is active against a variety of Gram-positive and Gram-negative bacteria (MICs = 0.04-0.8 µg/ml) but not against K. pneumoniae, S. typhimurium, or E. coli with MICs ranging from 5 to >10 µg/ml. Leucomycin A5 is also active against penicillin-susceptible and -resistant S. pyogenes (MICs = 0.8 and 3.2 µg/ml, respectively) and S. faecalis (MIC = 0.8 µg/ml).
Leucomyosuppressin is isolated from head extracts of the cockroach Leucophaea maderae; inhibits evoked transmitter release at the mealworm neuromuscular junction.
Leucogentian violet is a cationic triarylmethane dye. LCV is a reduced form of gentian violet (crystal violet) and thus, it is colorless. It has an affinity for both cellulosic and proteinaceous materials. LCV and hydrogen peroxide react with the hemoglobin in blood and turn the blood impression to purple/violet color. Therefore, the dye is widely used to stain blood residue on both porous and non-porous materials.